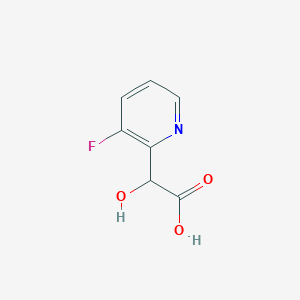

2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the hydroxyacetic acid moiety.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are designed to maximize yield and purity while minimizing the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a keto acid, while substitution of the fluorine atom could yield a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique electronic properties.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

2-fluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the hydroxyacetic acid moiety.

3-fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position, affecting its reactivity and biological activity.

2,6-difluoropyridine: A compound with two fluorine atoms, which can further enhance its electron-withdrawing effects and biological properties.

Uniqueness

2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the fluorine atom and the hydroxyacetic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

2-(3-Fluoro-2-pyridyl)-2-hydroxyacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a fluorine atom and a hydroxyl group, which may contribute to its biological activity. Its molecular formula is C₇H₈FNO₃, with a molecular weight of 175.15 g/mol.

The biological activity of this compound has been explored in various contexts, particularly its role in modulating enzymatic pathways and receptor interactions. The following mechanisms have been identified:

- Anti-inflammatory Activity : Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective effects, potentially through the modulation of amyloid precursor protein (APP) processing, which is significant in Alzheimer's disease research .

- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against HIV-1 integrase inhibitors. Its structural analogs have demonstrated significant inhibition in low micromolar concentrations .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound in vitro using RAW 264.7 macrophage cells treated with lipopolysaccharide (LPS). Results showed a significant reduction in the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

| Concentration (µM) | Cytokine Production (pg/mL) | Control |

|---|---|---|

| 0 | 500 | Yes |

| 10 | 300 | Yes |

| 50 | 150 | Yes |

The data suggests that higher concentrations correlate with reduced cytokine levels, demonstrating dose-dependent anti-inflammatory activity.

Case Study 2: Neuroprotective Effects

In a neurobiology study, the compound was evaluated for its effects on amyloidogenesis using N2a neuronal cells transfected with human APP. The results indicated that treatment with the compound led to decreased levels of amyloid-beta peptides.

| Treatment Group | Aβ1–40 Levels (nM) | Aβ1–42 Levels (nM) |

|---|---|---|

| Control | 100 | 50 |

| Compound Treatment | 70 | 30 |

This study supports the hypothesis that this compound may modulate amyloid processing and reduce neurotoxic peptide accumulation.

Properties

Molecular Formula |

C7H6FNO3 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

2-(3-fluoropyridin-2-yl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C7H6FNO3/c8-4-2-1-3-9-5(4)6(10)7(11)12/h1-3,6,10H,(H,11,12) |

InChI Key |

KRBWXLSPYCESMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(C(=O)O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.